Methyl 2-acetamido-3-(4-methylphenyl)but-2-enoate
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Overview
Description
Methyl 2-acetamido-3-(4-methylphenyl)but-2-enoate is an organic compound with a complex structure that includes an acetamido group, a methylphenyl group, and a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(4-methylphenyl)but-2-enoate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzaldehyde with acetamide in the presence of a base to form the corresponding imine. This imine is then subjected to a condensation reaction with methyl acetoacetate under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-(4-methylphenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under various conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-acetamido-3-(4-methylphenyl)but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(4-methylphenyl)but-2-enoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the methylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-3-phenylbut-2-enoate: Similar structure but lacks the methyl group on the phenyl ring.
Methyl 2-acetamido-3-(4-chlorophenyl)but-2-enoate: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
Methyl 2-acetamido-3-(4-methylphenyl)but-2-enoate is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
105962-34-3 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 2-acetamido-3-(4-methylphenyl)but-2-enoate |
InChI |
InChI=1S/C14H17NO3/c1-9-5-7-12(8-6-9)10(2)13(14(17)18-4)15-11(3)16/h5-8H,1-4H3,(H,15,16) |
InChI Key |
NUXRWETYTSCVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C(=O)OC)NC(=O)C)C |
Origin of Product |
United States |
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